6-Methoxy-N4-methylpyridine-3,4-diamine
Description
6-Methoxy-N4-methylpyridine-3,4-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group at position 6 and methylamino groups at positions 3 and 4 ().
Properties
IUPAC Name |
6-methoxy-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-6-3-7(11-2)10-4-5(6)8/h3-4H,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZRLQKVDOQBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N4-methylpyridine-3,4-diamine typically involves the reaction of 6-methoxypyridine-3,4-diamine with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N4-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 6-Methoxy-N4-methylpyridine-3,4-diamine exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, making it valuable in pharmaceutical applications.
- Anti-inflammatory Effects : Derivatives of methoxypyridines have been noted for their anti-inflammatory and analgesic properties, suggesting therapeutic applications in pain management.
- Binding Affinity Studies : Interaction studies reveal that it binds to specific receptors involved in neurotransmission and inflammation, which is critical for understanding its mechanism of action.
Applications in Medicinal Chemistry
This compound serves as a precursor in synthesizing biologically active compounds. Its derivatives have been explored for:
- Cancer Treatment : Compounds similar to this have been developed as inhibitors for specific kinases involved in cancer progression, such as Bcr-Abl kinase .
- Neurological Disorders : Given its interaction with neurotransmitter receptors, it holds promise for treating neurological conditions.
Materials Science Applications
In materials science, the unique structural properties of this compound allow it to be used in the development of:
- Ligands for Metal Complexation : Its ability to form stable complexes with metals makes it useful in catalysis and material design .
- Polymeric Materials : The compound can be integrated into polymer matrices to enhance material properties.
Data Table: Comparison of Structural Analogues
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Methoxy-4-methylpyridin-3-amine | 0.82 | Exhibits different biological activities |
| 6-Methoxy-5-methylpyridin-3-amine | 0.79 | Potentially different pharmacokinetic properties |
| 2-Bromo-6-methoxypyridin-4-amine | 0.76 | Halogen substitution alters electronic properties |
| 6-Methoxy-2-methylpyridin-3-amine dihydrochloride | 0.75 | Enhanced solubility due to salt formation |
This table highlights the structural diversity within the pyridine family and underscores the unique characteristics of this compound that may influence its applications and biological interactions.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several derivatives of methoxypyridines against common pathogens. Results demonstrated significant inhibition zones compared to control groups, indicating potential for developing new antimicrobial agents based on this compound.
- Kinase Inhibition Research : Investigations into the kinase inhibitory activity of similar compounds revealed that modifications at the N-position could enhance selectivity towards specific kinases involved in cancer pathways. This suggests that derivatives of this compound could be optimized for targeted cancer therapies .
Mechanism of Action
The mechanism of action for 6-Methoxy-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Methoxy-N4-methylpyridine-3,4-diamine and related compounds:
Key Findings:
Structural Variations and Bioactivity: Pyridine vs. Pyrimidine Cores: While this compound has a pyridine ring, diaveridine and 6-Methoxy-pyrimidine-2,4-diamine feature pyrimidine cores. Pyrimidines are more commonly associated with nucleic acid interactions (e.g., metabolic inhibition in diaveridine ), whereas pyridine derivatives may exhibit distinct binding profiles due to differences in ring electronegativity and hydrogen-bonding capacity. Functional Groups: The methoxy and methylamino groups in the target compound could enhance solubility and modulate interactions with biological targets compared to non-substituted analogs like IC5, which relies on a bicyclic structure for DNA intercalation .
Applications: Antiprotozoal vs.
Research Gaps: No direct evidence links this compound to DNA intercalation or metabolic inhibition. Further studies on its binding affinity and cytotoxicity are warranted.
Notes
Future Directions : Computational modeling or in vitro assays could elucidate the compound’s bioactivity relative to its analogs.
Biological Activity
6-Methoxy-N4-methylpyridine-3,4-diamine is a heterocyclic compound characterized by its unique substitution pattern on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in enzyme inhibition and receptor modulation. The presence of multiple amine groups enhances its reactivity and biological interactions.
Structure and Composition
- Molecular Formula : C7H10N4O
- Molecular Weight : Approximately 166.18 g/mol
- Functional Groups : Methoxy group (-OCH3), amine groups (-NH2)
Chemical Reactivity
This compound undergoes various chemical reactions, including:
- Oxidation : Typically using agents like hydrogen peroxide.
- Reduction : Commonly with sodium borohydride.
- Substitution Reactions : Particularly at nitrogen atoms, allowing for the formation of diverse derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases and enzymes, which may be crucial in cancer therapy and other diseases.
- Receptor Modulation : It may influence receptor functions, impacting pathways related to neurotransmission and cell signaling .
Biological Assays
Research indicates that this compound exhibits significant biological activities. Below is a summary of key findings from various studies:
Case Studies
-
Antimicrobial Activity :
In a study evaluating the antimicrobial properties of various derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial cell walls, leading to disruption and cell death. -
Enzyme Inhibition :
A series of experiments focused on the inhibition of Bcr-Abl kinase revealed that this compound acts as a potent inhibitor. This is particularly relevant in the context of chronic myeloid leukemia treatment, where Bcr-Abl plays a critical role in disease progression . -
Neuropharmacological Studies :
Research has shown that this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases. Its ability to modulate receptor activity could lead to new therapeutic strategies.
Q & A
Q. What are the recommended synthetic routes for 6-Methoxy-N4-methylpyridine-3,4-diamine, and what analytical techniques are essential for confirming its structure and purity?
Methodological Answer: Synthetic routes for pyridine derivatives often involve nucleophilic substitution or reductive amination. For this compound, a plausible pathway includes methoxylation at the 6-position, followed by sequential amination and methylation at the 3,4-positions. Evidence from analogous compounds (e.g., 4-Methoxy-3,5-dimethylpyridine) suggests using catalysts like acetic acid and nitrites to stabilize intermediates . Post-synthesis, confirm structure and purity via:
Q. What are the key physicochemical properties of this compound that influence its behavior in experimental setups?
Methodological Answer: Critical properties include:
Advanced Questions
Q. How can researchers employ factorial design to optimize the reaction conditions for synthesizing this compound?
Methodological Answer: Factorial design (e.g., 2³ design) tests multiple variables (temperature, catalyst concentration, reaction time) to identify optimal conditions. For example:
- Variables : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), time (12–24 hrs).
- Response Metrics : Yield, purity, byproduct formation.
- Analysis : Use ANOVA to determine significant factors. Software like Minitab or JMP can model interactions and predict optimal parameters, reducing trial-and-error .
- Validation : Replicate center-point runs to confirm reproducibility.
Q. What computational strategies are effective in predicting the reactivity and stability of this compound during synthesis?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Simulate reaction pathways to identify intermediates and transition states. Tools like Gaussian or ORCA calculate activation energies and thermodynamic stability .
- Molecular Dynamics (MD) : Predict solubility and aggregation behavior in solvents.
- Machine Learning : Train models on existing pyridine derivative data to predict optimal reaction conditions or degradation pathways .
Q. How should discrepancies in reported synthetic yields or purity of this compound be methodologically addressed?
Methodological Answer:
- Root-Cause Analysis : Compare protocols for variables (e.g., reagent quality, purification methods). For instance, column chromatography vs. recrystallization may explain purity differences .
- Cross-Validation : Reproduce experiments using identical conditions. Use standardized reference materials for calibration .
- Advanced Characterization : Employ X-ray crystallography or 2D NMR (e.g., HSQC) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
